N1,N11-Diethylnorspermine

Antiproliferative Activity Polyamine Analog Leukemia

Researchers requiring maximal SSAT induction for polyamine catabolism studies face limited options. DENSPM delivers >300-fold SSAT protein induction (up to 1000-fold activity enhancement). • >300-fold SSAT induction validated in melanoma, ovarian & lung cancer models • In vivo tumor regressions with ~40% apparent cure rates in SH-1 melanoma xenografts • IC50 gradient: 1 µM (DU145) to 1000 µM (LNCaP) for resistance mechanism studies ≥98% purity. Global shipping for qualified research institutions.

Molecular Formula C13H32N4
Molecular Weight 244.42 g/mol
CAS No. 121749-39-1
Cat. No. B1677607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N11-Diethylnorspermine
CAS121749-39-1
Synonyms1,11-bis(ethylamino)-4,8-diazaundecane
BE 3-3-3
BE 333
BE-3-3-3
BE-333
BENSM
BENSpm
BESPM
bis(ethyl)norspermine
DE-333
DENSPM
N(1),N(11)-bis(ethyl)norspermine
N(1),N(11)-diethylnorspermine
N1,N11-bis(ethyl)norspermine
Molecular FormulaC13H32N4
Molecular Weight244.42 g/mol
Structural Identifiers
SMILESCCNCCCNCCCNCCCNCC
InChIInChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3
InChIKeyUMJJGDUYVQCBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DENSPM: Polyamine Analog Overview


N1,N11-Diethylnorspermine (DENSPM), CAS 121749-39-1, is a synthetic N-alkylated analog of the natural polyamine spermine, classified as an investigational anticancer agent that disrupts polyamine homeostasis . Unlike direct polyamine biosynthesis inhibitors, DENSPM acts primarily by potently inducing spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme of polyamine catabolism, leading to intracellular polyamine depletion and subsequent inhibition of tumor cell growth . Preclinical and clinical development has focused on its activity against various solid tumor models, including melanoma, lung, ovarian, and hepatocellular carcinoma xenografts, with Phase I/II clinical trials conducted in non-small cell lung cancer, hepatocellular carcinoma, and metastatic breast cancer .

Why DENSPM Cannot Be Substituted


Polyamine analogs and biosynthesis inhibitors are not functionally interchangeable. Structural variations in the methylene backbone, N-alkylation pattern, and terminal modifications profoundly alter antiproliferative potency, cellular uptake kinetics, and the specific mechanism of polyamine pool disruption . DENSPM possesses a norspermine backbone (3-3-3 carbon spacing) with N1,N11-diethyl substitutions, which confers a distinct combination of properties: a relatively high Ki for the polyamine transport system (17 µM) compared to more potent uptake competitors like DESPM (Ki 1.4 µM), yet a uniquely potent ability to induce SSAT (up to >300-fold protein increase), which drives polyamine depletion via enhanced catabolism and excretion . This mechanistic signature—modest transport affinity coupled with profound catabolic induction—cannot be assumed for alternative polyamine analogs with different backbone lengths or substitution patterns .

DENSPM: Evidence-Based Comparisons


Antiproliferative Potency: Analog Comparison

In a direct head-to-head comparison of three diethylated polyamine analogs differing only in methylene backbone length, DENSPM (norspermine backbone, 3-3-3 spacing) demonstrated lower antiproliferative potency than DESPM (spermine backbone, 3-4-3 spacing) and DEHSPM (homospermine backbone, 3-4-4 spacing) in L1210 murine leukemia cells . The 96-hour IC50 values establish a clear rank order: DEHSPM (0.06 µM) > DESPM (0.18 µM) > DENSPM (1.3 µM), representing an approximately 22-fold difference in potency between DENSPM and the most potent analog .

Antiproliferative Activity Polyamine Analog Leukemia

Polyamine Transport Affinity Across Analogs

Competitive uptake studies against [3H]spermidine in L1210 cells revealed that DENSPM exhibits substantially lower affinity for the polyamine transport system compared to its close structural analogs . The inhibition constant (Ki) for DENSPM was 17 µM, whereas DESPM and DEHSPM displayed essentially identical Ki values of 1.4 µM and 1.6 µM, respectively . This indicates that DENSPM competes approximately 12-fold less effectively with natural polyamines for cellular uptake.

Polyamine Transport Uptake Kinetics Competitive Inhibition

SSAT Induction Potency in Melanoma

Among polyamine analogs evaluated for SSAT induction, DENSPM was identified as the most potent inducer of this catabolic enzyme . In MALME-3M human melanoma cells, DENSPM treatment increased SSAT mRNA to a maximum of >20-fold and immunodetectable SSAT protein to >300-fold . While comparative quantitative data for other analogs in the same experimental system are not provided in the primary source, the study designates DENSPM as 'the analog which most potently induces SSAT activity' among those tested .

SSAT Induction Polyamine Catabolism Enzyme Regulation

Cell Line Sensitivity in Prostate and Melanoma

DENSPM exhibits profound variation in growth inhibitory potency across different cancer cell lines, a characteristic that must inform model selection in preclinical studies. In three human prostate carcinoma cell lines treated for 72 hours, IC50 values for DENSPM ranged from 1 µM (DU145) to 30 µM (PC-3) to 1000 µM (LNCaP)—a 1000-fold difference in sensitivity . In melanoma cell lines, DENSPM IC50 values ranged from 2 µM to 180 µM, with resistant lines paradoxically showing growth stimulation at concentrations below 10 µM . This heterogeneity contrasts with the more uniform sensitivity observed with the SAMDC inhibitor CGP-48664, which produced IC50 values of 1-5 µM across all three prostate lines .

Sensitivity Variation Prostate Cancer Melanoma

In Vivo Antitumor Activity Across Xenografts

In vivo efficacy of DENSPM was evaluated in multiple human solid tumor xenograft models following intraperitoneal administration at 40-80 mg/kg three times daily for 6 days . SH-1 melanoma, A549 lung adenocarcinoma, and A121 ovarian carcinoma xenografts demonstrated robust responses including tumor regressions, long-term growth suppression, and up to 40% apparent cures (defined as lack of tumor regrowth) . In contrast, HT29 colon carcinoma xenografts responded poorly to DENSPM treatment, consistent with in vitro findings showing an IC50 >100 µM for this cell line . While direct comparative in vivo data for other polyamine analogs in the same models are not provided in this study, the differential response across tumor types establishes a clear selectivity profile.

Xenograft Efficacy Tumor Regression Solid Tumors

CNS Toxicity Profile

Phase I clinical evaluation of DENSPM administered as a 1-hour intravenous infusion every 12 hours for 5 days (10 doses) revealed an unusual central nervous system toxicity syndrome at doses ≥83 mg/m²/day . This syndrome included headache, nausea, vomiting, unilateral weakness, dysphagia, dysarthria, numbness, paresthesias, and ataxia, occurring after drug administration completion . In a separate Phase I trial in non-small cell lung cancer using once-daily dosing for 5 days, the dose-limiting toxicity was gastrointestinal (asthenia, abdominal cramps, diarrhea, nausea) with an MTD of 185 mg/m²/day, and the authors noted that 'the observed dose-limiting toxicity is unique to DENSPM' . This schedule-dependent toxicity profile differs from other polyamine-targeting agents.

Clinical Toxicology Phase I Trial CNS Toxicity

DENSPM: Optimal Applications


Polyamine Catabolism Studies with SSAT Induction

DENSPM is the analog of choice for experimental systems where maximal activation of polyamine catabolism via SSAT induction is the primary objective. With demonstrated >300-fold protein induction in melanoma cells and reports of up to 1000-fold activity enhancement in other systems, DENSPM provides the most robust tool available for investigating SSAT-mediated polyamine depletion, polyamine export mechanisms, and the downstream consequences of activated catabolism . This application is particularly relevant for mechanistic studies in SSAT-overexpressing models or for screening SSAT-dependent apoptotic pathways.

Melanoma, Ovarian, and Lung Xenograft Models

Procurement of DENSPM is most scientifically justified for in vivo studies utilizing SH-1 melanoma, A121 ovarian carcinoma, or A549 lung adenocarcinoma xenograft models, where the compound has demonstrated tumor regressions and up to 40% apparent cure rates with multiple-dose intraperitoneal administration . Conversely, HT29 colon carcinoma and LOX melanoma xenografts should be avoided as primary models due to documented poor responsiveness . Continuous subcutaneous infusion via Alzet pumps has been validated as an alternative delivery method producing comparable long-term tumor regressions .

Prostate Cancer Cell Line Sensitivity Screening

DENSPM serves as a valuable tool for investigating molecular determinants of sensitivity and resistance to polyamine analogs across prostate cancer cell lines. The extreme differential sensitivity—IC50 values of 1 µM (DU145), 30 µM (PC-3), and 1000 µM (LNCaP)—provides a built-in experimental gradient for comparative studies of polyamine transport regulation, SSAT inducibility, and basal polyamine metabolic profiles . This application is particularly suited for laboratories seeking to identify biomarkers predictive of DENSPM responsiveness or to elucidate mechanisms of intrinsic resistance.

Combination Chemotherapy with Non-Overlapping Toxicity

Based on Phase I clinical findings that DENSPM's dose-limiting toxicities (gastrointestinal with daily dosing; CNS with twice-daily dosing) are unique and distinct from conventional cytotoxic agents, DENSPM is positioned as a candidate for combination chemotherapy regimens where non-overlapping toxicity spectra are desirable . Preclinical investigation of DENSPM in combination with agents possessing different toxicity profiles (e.g., platinum-based drugs, taxanes) is supported by this clinical differentiation .

Technical Documentation Hub

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